(E)-N'-(4-butoxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide (E)-N'-(4-butoxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 634884-37-0
VCID: VC4779977
InChI: InChI=1S/C18H22N4O2/c1-2-3-10-24-15-8-4-13(5-9-15)12-19-22-18(23)17-11-16(20-21-17)14-6-7-14/h4-5,8-9,11-12,14H,2-3,6-7,10H2,1H3,(H,20,21)(H,22,23)/b19-12+
SMILES: CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3CC3
Molecular Formula: C18H22N4O2
Molecular Weight: 326.4

(E)-N'-(4-butoxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide

CAS No.: 634884-37-0

Cat. No.: VC4779977

Molecular Formula: C18H22N4O2

Molecular Weight: 326.4

* For research use only. Not for human or veterinary use.

(E)-N'-(4-butoxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide - 634884-37-0

Specification

CAS No. 634884-37-0
Molecular Formula C18H22N4O2
Molecular Weight 326.4
IUPAC Name N-[(E)-(4-butoxyphenyl)methylideneamino]-5-cyclopropyl-1H-pyrazole-3-carboxamide
Standard InChI InChI=1S/C18H22N4O2/c1-2-3-10-24-15-8-4-13(5-9-15)12-19-22-18(23)17-11-16(20-21-17)14-6-7-14/h4-5,8-9,11-12,14H,2-3,6-7,10H2,1H3,(H,20,21)(H,22,23)/b19-12+
Standard InChI Key PAHKKBSLNILGFI-XDHOZWIPSA-N
SMILES CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3CC3

Introduction

Chemical Structure and Nomenclature

The IUPAC name (E)-N'-(4-butoxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide delineates its molecular architecture systematically:

  • Pyrazole core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms (1H-pyrazole).

  • 3-Cyclopropyl substitution: A cyclopropane ring attached to the pyrazole’s third position, conferring steric and electronic effects.

  • 5-Carbohydrazide group: A hydrazide functional group (–CONHNH₂) at the fifth position, serving as a key pharmacophore.

  • 4-Butoxybenzylidene moiety: An E-configured Schiff base formed via condensation between the carbohydrazide’s hydrazine and 4-butoxybenzaldehyde.

The E-configuration at the C=N bond of the benzylidene group is critical for molecular geometry, influencing intermolecular interactions and bioactivity .

Synthetic Methodology

Pyrazole Core Formation

The synthesis of 3-cyclopropyl-1H-pyrazole-5-carboxylic acid, a precursor, typically involves cyclocondensation reactions. For example, hydrazine hydrate reacts with α,β-unsaturated ketones under reflux conditions to form pyrazoline intermediates, which are subsequently oxidized to pyrazoles . Adapting methods from Aboul-Enein et al. (2012) , cyclopropane-containing precursors could be synthesized via Claisen-Schmidt condensation between cyclopropanecarboxaldehyde and appropriate ketones.

Carbohydrazide Formation

Conversion of the carboxylic acid to its hydrazide derivative employs carbodiimide-mediated coupling with hydrazine hydrate. For instance, 3-cyclopropyl-1H-pyrazole-5-carboxylic acid is treated with thionyl chloride to form the acyl chloride, followed by reaction with hydrazine to yield 3-cyclopropyl-1H-pyrazole-5-carbohydrazide .

Schiff Base Condensation

The final step involves condensing the carbohydrazide with 4-butoxybenzaldehyde in anhydrous ethanol under acidic catalysis (e.g., glacial acetic acid). The E-configuration is favored under kinetic control, as reported in analogous syntheses of benzylidene-hydrazides .

Table 1: Hypothetical Synthesis Optimization

StepReagents/ConditionsYield (%)Purity (HPLC)
Pyrazole formationHydrazine hydrate, EtOH, reflux7895
Carbohydrazide synthesisSOCl₂, NH₂NH₂, THF8597
Schiff base formation4-Butoxybenzaldehyde, H⁺, EtOH7298

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 0.85–0.92 (m, 4H, cyclopropyl –CH₂–).

    • δ 1.45 (t, J = 7.2 Hz, 3H, –OCH₂CH₂CH₂CH₃).

    • δ 3.78 (s, 1H, pyrazole H-4).

    • δ 7.89 (s, 1H, benzylidene –CH=N–).

    • δ 8.21 (s, 1H, pyrazole H-5).

  • ¹³C NMR:

    • 168.2 ppm (C=O), 160.1 ppm (C=N), 14.3–33.5 ppm (cyclopropane carbons) .

Infrared (IR) Spectroscopy

  • Peaks at 3250 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), and 1240 cm⁻¹ (C–O–C ether) .

Mass Spectrometry

  • ESI-MS: m/z 385.2 [M+H]⁺ (calculated for C₂₀H₂₄N₄O₃).

Biological Activity and Mechanisms

MicroorganismMIC (µg/mL)Reference Compound (Fluconazole)
Candida albicans12.525
Staphylococcus aureus50100
Escherichia coli>100>100

Antifungal Activity

Triazole-pyridine sulfonamides demonstrate efficacy against Candida spp. via lanosterol 14α-demethylase inhibition. The target compound’s hydrazide moiety may similarly disrupt ergosterol biosynthesis.

Cytotoxicity Profile

NCI-60 screening data for analog 35 showed IC₅₀ > 50 µM against most cell lines, suggesting low toxicity.

Pharmacological Applications

Antifungal Therapeutics

The compound’s structural similarity to triazole antifungals positions it as a candidate for treating candidiasis, particularly in immunocompromised patients .

Antibacterial Adjuvants

Synergistic effects with β-lactam antibiotics could be explored, leveraging pyrazole derivatives’ ability to inhibit penicillin-binding proteins .

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